chloramultilide B
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Overview
Description
The compound chloramultilide B is a complex organic molecule with a highly intricate structure. This compound features multiple hydroxyl groups, methyl groups, and a unique decacyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the formation of the core decacyclic structure through a series of cyclization reactions. Subsequent steps involve the introduction of hydroxyl and methyl groups via selective functionalization reactions. Common reagents used in these steps include strong acids or bases, oxidizing agents, and protecting groups to ensure the selective addition of functional groups.
Industrial Production Methods
Industrial production of this compound, if feasible, would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones, while reduction could lead to the formation of alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex reaction mechanisms and to develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects is complex and involves multiple molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s interaction with biological molecules. The decacyclic structure provides a rigid framework that can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Similar Compounds
chloramultilide B: A similar compound with slight variations in the functional groups or ring structure.
Other Decacyclic Compounds: Compounds with similar decacyclic frameworks but different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and methyl groups, as well as its highly intricate decacyclic structure. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C39H42O14 |
---|---|
Molecular Weight |
734.7 g/mol |
IUPAC Name |
(1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone |
InChI |
InChI=1S/C39H42O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1 |
InChI Key |
SHDVXCYXBYXGAR-BQPKVCGRSA-N |
SMILES |
CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9O)O)C)C)O)C)O |
Isomeric SMILES |
C/C/1=C\C(=O)OC[C@@]2([C@H]3C[C@H]3[C@]4([C@H]2CC5=C(COC(=O)CCC(=O)OC1)C(=O)O[C@]56[C@H]4C[C@@]7([C@H]8C[C@H]8[C@]9(C7=C6C1=C(C(=O)O[C@@]1([C@@H]9O)O)C)C)O)C)O |
Canonical SMILES |
CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9O)O)C)C)O)C)O |
Synonyms |
chloramultilide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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